molecular formula C21H19ClFN3O3S B2598121 3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide CAS No. 717118-41-7

3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide

Cat. No. B2598121
CAS RN: 717118-41-7
M. Wt: 447.91
InChI Key: BPSLYEPZXQXNCG-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H19ClFN3O3S and its molecular weight is 447.91. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study explored the synthesis and cytotoxic activity of novel compounds with structural elements similar to the specified chemical, demonstrating potent antitumor activity against several tumor cell lines. Notably, derivatives with cyano and fluorophenyl groups exhibited significant antitumor efficacy in vitro and in vivo without causing undesirable effects in mice (Naito et al., 2005).

Lewis Basic Catalysts for Hydrosilylation

  • Another study reported on the development of N-formamides derived from l-piperazine-2-carboxylic acid as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The sulfonyl group played a crucial role in achieving high enantioselectivity (Wang et al., 2006).

Analytical Applications in Pharmaceutical Analysis

  • Research on the analytical separation of flunarizine and its degradation products showcased the use of chromatographic techniques. This study underscores the importance of understanding the chemical stability and degradation pathways of pharmaceutical compounds, which could be relevant for the analysis of complex compounds like the one (El-Sherbiny et al., 2005).

Biologically Active Derivatives

  • The synthesis of biologically active derivatives bearing piperidine structures was investigated for their potential as inhibitors against certain enzymes, highlighting the therapeutic relevance of such compounds (Khalid et al., 2013).

Novel Antibacterial Agents

  • A study on 1,4-dihydro-4-oxopyridinecarboxylic acids and their derivatives, including those with piperidinyl groups, identified new antibacterial agents, demonstrating the importance of these structures in medicinal chemistry (Matsumoto et al., 1984).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O3S/c22-19-8-5-9-20(23)18(19)12-15(14-24)21(27)25-16-6-4-7-17(13-16)30(28,29)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSLYEPZXQXNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide

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